

An In-depth Technical Guide to 2,6-Dibromo-3-methoxy-5-nitropyridine

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Compound of Interest

Compound Name: 2,6-Dibromo-3-methoxy-5-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **2,6-Dibromo-3-methoxy-5-nitropyridine**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known information with scientifically grounded predictions based on analogous compounds and established chemical principles.

Molecular Structure and Properties

2,6-Dibromo-3-methoxy-5-nitropyridine is a substituted pyridine with the chemical formula $C_6H_4Br_2N_2O_3$.^[1] Its structure features a pyridine ring substituted with two bromine atoms at positions 2 and 6, a methoxy group at position 3, and a nitro group at position 5. This combination of functional groups imparts specific chemical characteristics relevant to its use in organic synthesis. The presence of bromine atoms provides sites for cross-coupling reactions, while the electron-withdrawing nitro group influences the reactivity of the pyridine ring.^[1]

Table 1: Physicochemical Properties of **2,6-Dibromo-3-methoxy-5-nitropyridine**

Property	Value	Source/Reference
CAS Number	79491-46-6	[2][3]
Molecular Formula	C ₆ H ₄ Br ₂ N ₂ O ₃	[1]
Molecular Weight	311.92 g/mol	[2][3]
Appearance	Pale yellow to brownish solid	[1]
Solubility	Soluble in organic solvents	[1]
InChI	InChI=1S/C6H4Br2N2O3/c1-13-4-2-3(10(11)12)5(7)9-6(4)8/h2H,1H3	[1]
SMILES	<chem>COC1=C(C(=NC(=C1)Br)Br)N(=O)=O</chem>	Inferred from structure

Predicted Spectroscopic Data

While specific spectral data for **2,6-Dibromo-3-methoxy-5-nitropyridine** is not readily available in the public domain, predictions for its ¹H and ¹³C NMR spectra can be made based on the analysis of similar substituted pyridines.

Table 2: Predicted NMR Spectroscopic Data for **2,6-Dibromo-3-methoxy-5-nitropyridine**

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
¹ H NMR	~8.5	Singlet	N/A	H-4
~4.0	Singlet	N/A	-OCH ₃	
¹³ C NMR	~155	Singlet	N/A	C-3
~150	Singlet	N/A	C-5	
~145	Singlet	N/A	C-2	
~140	Singlet	N/A	C-6	
~115	Singlet	N/A	C-4	
~55	Singlet	N/A	-OCH ₃	

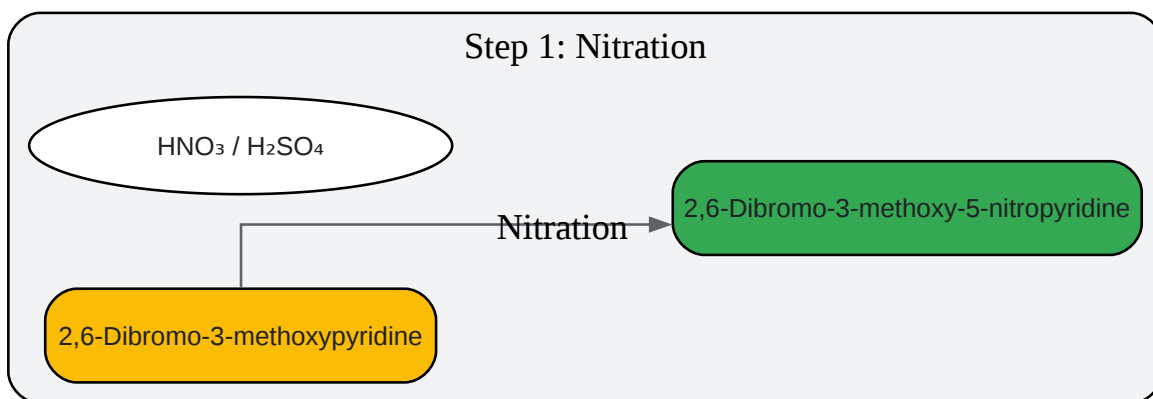
Note: These are predicted values and should be confirmed by experimental data.

Synthesis Protocol

A definitive, published synthesis protocol for **2,6-Dibromo-3-methoxy-5-nitropyridine** is not available. However, a plausible synthetic route can be designed based on established organic chemistry reactions for pyridine functionalization, drawing from protocols for structurally similar molecules. A potential multi-step synthesis could start from a suitable pyridine precursor.

Proposed Synthetic Pathway:

A logical approach would involve the nitration and subsequent bromination of a methoxypyridine precursor, or the methoxylation of a di-bromo-nitropyridine. The following is a hypothetical, yet chemically reasonable, protocol.



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Figure 1: Proposed nitration step for the synthesis of **2,6-Dibromo-3-methoxy-5-nitropyridine**.

Experimental Protocol (Hypothetical):

Objective: To synthesize **2,6-Dibromo-3-methoxy-5-nitropyridine** from 2,6-Dibromo-3-methoxypyridine.

Materials:

- 2,6-Dibromo-3-methoxypyridine
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Dichloromethane (CH_2Cl_2)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask

- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-Dibromo-3-methoxypyridine in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0°C.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

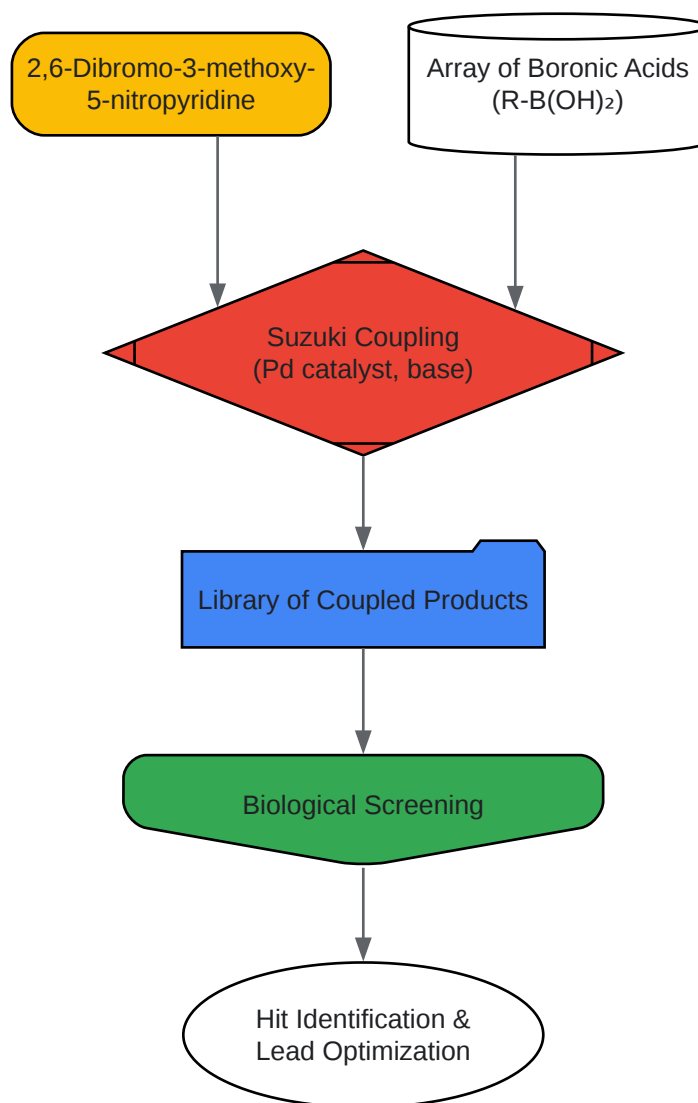
Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no specific literature on the biological activity of **2,6-Dibromo-3-methoxy-5-nitropyridine**, the structural motifs present in this molecule are found in compounds with a wide range of biological activities. Substituted pyridines are a common scaffold in many approved drugs. The nitro group can sometimes be a liability in drug candidates due to potential toxicity, but it can also be a key pharmacophoric element or a precursor to an amino group, which can then be further functionalized.

The di-bromo substitution pattern makes this compound an excellent candidate for use in cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at positions 2 and 6, enabling the rapid generation of a library of diverse compounds for biological screening.

Experimental Workflow for a Suzuki Coupling Reaction:

The following diagram illustrates a typical workflow for using **2,6-Dibromo-3-methoxy-5-nitropyridine** as a scaffold in a Suzuki cross-coupling reaction to generate a small library of compounds for biological screening.



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Figure 2: A generalized workflow for utilizing **2,6-Dibromo-3-methoxy-5-nitropyridine** in drug discovery.

Conclusion

2,6-Dibromo-3-methoxy-5-nitropyridine is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. While specific experimental and biological data are scarce, its structure suggests utility as a building block for creating diverse molecular libraries. The provided hypothetical synthesis and predicted spectroscopic data serve as a valuable starting point for researchers interested in utilizing this compound. Further

experimental investigation is warranted to fully characterize its properties and explore its potential in the development of novel therapeutics and other advanced materials.

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References

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